フルメトラリン

概要

説明

Synthesis Analysis

The synthesis of flumetralin and compounds with similar structures often involves sophisticated chemical reactions, such as the highly enantioselective synthesis of chiral fluorinated compounds. These synthetic methods can include chemoselective biomimetic hydrogenation of carbon-nitrogen double bonds in the presence of carbon-carbon triple bonds, demonstrating the complexity and precision required in creating these chemicals (Chen et al., 2016).

Molecular Structure Analysis

Flumetralin's efficacy as a plant growth regulator can be attributed to its molecular structure, which allows it to interfere with the normal function of plant cells. The presence of fluorine atoms in its structure is particularly notable, as fluorine can significantly influence the biological activity of molecules by affecting their potency, conformation, metabolism, and membrane permeability (Meanwell, 2018).

科学的研究の応用

タバコにおける腋芽抑制

フルメトラリンは、タバコ産業において広く使用されており、火干葉タバコ植物の腋芽(一般的にサッカーと呼ばれる)の成長を抑制します。研究によると、フルメトラリンを異なる濃度と容量で適用すると、サッカーの抑制とタバコの収量を大幅に改善できることが示されています。 例えば、フルメトラリンと脂肪アルコールの組み合わせは、フルメトラリン単独と比較して、サッカー抑制効果を高めることが判明しています .

後作物の収量への影響

研究では、タバコ植物に適用されたフルメトラリンが翌年のサツマイモの収量と品質に与える影響を調査しました。フルメトラリンがラベルに推奨されている用量以下で適用された場合、サツマイモの収量は影響を受けないことが観察されました。 これは、フルメトラリンは、特定の輪作作物の収量を損なうことなく安全に使用できることを示唆しています .

サッカー抑制効率

火干葉タバコにおけるマレイン酸ヒドラジド(MH)残留物を削減または排除することを目的とした研究では、フルメトラリンの適用方法を評価しました。予備データによると、フルメトラリンの低用量を分割して適用すると、単一適用よりも効果的にサッカーを抑制できることが示されました。 これは、タバコ葉の化学残留物を減らし、輪作作物への潜在的な被害を軽減する可能性があります .

残留物の管理

フルメトラリンの適用戦略は、乾燥したタバコ葉に潜在的に望ましくない残留物を管理および削減するためにも研究されています。 フルメトラリンの少量で効果的なサッカー抑制により、化学残留物を最小限に抑えることができ、これはタバコの品質と後作物の安全性にとって有益です .

適用量と方法の最適化

フルメトラリンの適用量と方法の最適化は、重要な研究分野です。最も効果的な濃度と適用量を決定することで、作物の収量を改善し、コストを削減できます。 研究によると、特定の適用量と方法により、化学薬品の使用量を減らしながら、必要なサッカー抑制を達成できることが示されています .

環境影響評価

フルメトラリンの環境影響、特に輪作作物への移行効果に関する評価は不可欠です。 研究は、フルメトラリンがタバコの後作物の生育にどのように影響するかを理解することに重点を置いており、その使用が長期的な土壌汚染や作物の健康への悪影響につながらないようにしています .

作用機序

Target of Action

Flumetralin primarily targets the microtubules of plants and protozoa . It is also known to interact with Cytochrome P450 3A4, a protein involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Mode of Action

Flumetralin belongs to the 2,6-dinitroaniline class of chemicals . . This selective inhibition disrupts the normal functioning of the target organisms, leading to their eventual death or growth inhibition.

Pharmacokinetics

It is known that the compound is involved in the metabolism of drugs such as s-warfarin, diclofenac, phenytoin, tolbutamide, and losartan via cytochrome p450 3a4 .

Result of Action

Flumetralin is used to control axillary bud (sucker) growth after the floral portion of tobacco plants have been topped . Its action results in the inhibition of the occurrence of tobacco axillary buds . This leads to a more uniform maturation of tobacco leaves and an improvement in the quality of the leaves .

Safety and Hazards

Flumetralin is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

The future outlook for the Flumetralin market seems promising. The increasing global population, coupled with the rising demand for food products, is putting pressure on farmers to maximize crop yields . Flumetralin offers an effective solution by limiting weed growth, enhancing crop development, and ultimately increasing agricultural productivity . Additionally, the growing awareness about sustainable and eco-friendly agricultural practices is expected to drive the demand for Flumetralin .

生化学分析

Biochemical Properties

Flumetralin interacts with various enzymes and proteins within the plant cells. It’s known to influence the biochemical reactions that regulate plant growth

Cellular Effects

Flumetralin has a significant impact on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are most noticeable in its ability to control and regulate plant growth.

Molecular Mechanism

At the molecular level, Flumetralin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in the observed changes in plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flumetralin change over time. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While Flumetralin is primarily used in plants, studies have been conducted to observe its effects in animal models. These studies have shown that the effects of Flumetralin can vary with different dosages .

Metabolic Pathways

Flumetralin is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Flumetralin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Flumetralin is localized within specific compartments or organelles within the cell. This subcellular localization can influence its activity or function .

特性

IUPAC Name |

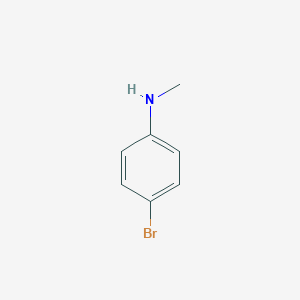

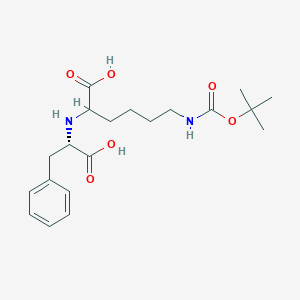

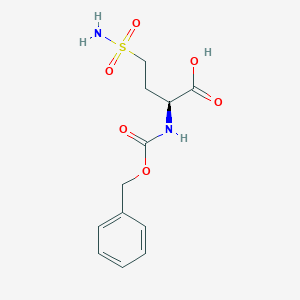

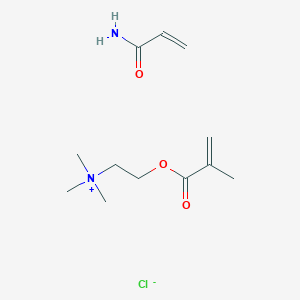

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAWOCHVWERAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032553 | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Aldrich MSDS] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000024 [mmHg] | |

| Record name | Flumetralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

62924-70-3 | |

| Record name | Flumetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumetralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)